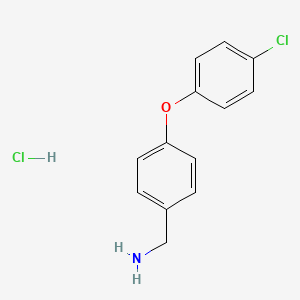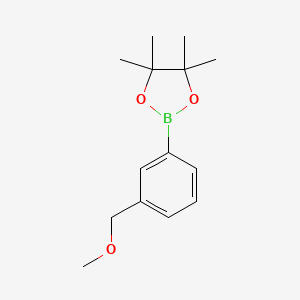
德瓦达合金
描述
Devarda’s alloy (CAS # 8049-11-4) is an alloy of aluminium (44% – 46%), copper (49% – 51%) and zinc (4% – 6%). It is used as a reducing agent in analytical chemistry for the determination of nitrates after their reduction to ammonia under alkaline conditions .
Molecular Structure Analysis
Devarda’s alloy is a metallic alloy and does not have a molecular structure like a compound does. It is a mixture of aluminium, copper, and zinc atoms .Chemical Reactions Analysis
When a solution of nitrate ions is mixed with aqueous sodium hydroxide, adding Devarda’s alloy and heating the mixture gently, liberates ammonia gas . The reduction of nitrate by the Devarda’s alloy is given by the following equation:科学研究应用
硝酸盐分析
德瓦达合金用于分析低浓度的硝酸盐。哈珀和哈珀(2000年)的研究修订了使用德瓦达合金在熔融氧化铝防溅颗粒基质中进行硝酸盐分析的方法,突出了与基于镉的方法相比的有效性(Hubble & Harper, 2000)。
元素组成分析
Iqbal等人(2023年)利用无标定激光诱导击穿光谱(CF-LIBS)对德瓦达合金进行了组成分析,揭示了主要元素如铝、铜和锌的存在(Iqbal et al., 2023)。
蒸汽蒸馏方法
德瓦达合金用于蒸汽蒸馏方法中,用于确定各种样品中的铵盐、硝酸盐和亚硝酸盐,布伦纳和基尼(1965年)展示了其适用于示踪研究中氮同位素比率分析的方法,同时强调了其适用性(Bremner & Keeney, 1965)。
污染物的脱卤代反应
Weidlich等人(2021年)探讨了德瓦达合金中铜的催化作用,用于水溶液中溴代芳香族污染物的脱卤反应,突出了其在环境修复中的潜力(Weidlich et al., 2021)。
氟化物的测定
Ponikvar等人(2000年)开发了一种使用德瓦达合金进行协调化合物中氟化物测定的分析程序,展示了其在完全样品分解和氟化物回收方面的有效性(Ponikvar et al., 2000)。
土壤氮评估的修改
Sahrawat和Burford(1982年)报告了一种修改的碱性高锰酸盐消化法,使用德瓦达合金将硝酸盐和亚硝酸盐包括在土壤氮评估中(Sahrawat & Burford, 1982)。
氢气生成性能
Buryakovskaya和Vlaskin(2022年)研究了球磨德瓦达合金与镁废料的微观结构转变和氢气生成性能,揭示了其在水反应材料生产中的效率(Buryakovskaya & Vlaskin, 2022)。
氮同位素分析
Yusheng(2012年)建立了一种蒸馏方法,用于确定海水中硝酸盐的15N丰度,使用德瓦达合金,展示了其在海洋研究中同位素测量的可靠性(Yusheng, 2012)。
作用机制
Target of Action
The primary target of the compound Copper alloy, base, Cu,Al,Zn, also known as Devarda’s alloy, is nitrate ions . This alloy is used as a reducing agent in analytical chemistry for the determination of nitrates after their reduction to ammonia under alkaline conditions .
Mode of Action
When a solution of nitrate ions is mixed with aqueous sodium hydroxide, adding Devarda’s alloy and heating the mixture gently liberates ammonia gas . The reduction of nitrate by Devarda’s alloy is given by the following equation :
3NO3−+8Al+5OH−+18H2O→3NH3+8[Al(OH)4]−3 NO^-_3 + 8 Al + 5 OH^- + 18 H_2O → 3 NH_3 + 8 [Al(OH)_4]^- 3NO3−+8Al+5OH−+18H2O→3NH3+8[Al(OH)4]−
Biochemical Pathways
The biochemical pathway affected by Devarda’s alloy involves the reduction of nitrate ions to ammonia. This process is part of the nitrogen cycle, a crucial biochemical pathway in the environment. The ammonia produced can then be used in various biological processes, including the synthesis of amino acids and nucleotides .
Pharmacokinetics
It’s important to note that the alloy is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.
Result of Action
The result of the action of Devarda’s alloy is the conversion of nitrate ions into ammonia. This conversion is crucial in the determination of nitrates in a given sample. After the conversion to ammonia, the total nitrogen in the sample can then be determined using the Kjeldahl method .
Action Environment
The action of Devarda’s alloy is influenced by the pH of the environment. The reduction of nitrate ions by Devarda’s alloy can be carried out in weakly alkaline solution or even in neutral solution . At the same pH, the reaction with Devarda’s alloy is overall significantly faster than when using zinc or aluminum . This suggests that the efficacy and stability of Devarda’s alloy as a reducing agent are enhanced in alkaline conditions .
属性
InChI |
InChI=1S/Al.Cu.Zn | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBKMWFYVHYZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Cu].[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCuZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper alloy, base, Cu,Al,Zn (devarda's alloy) | |
CAS RN |
39370-24-6, 8049-11-4 | |
| Record name | Copper alloy, base, Cu,Al,Zn (BrOTs 76) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39370-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Devarda's alloy | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8049-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Devarda's alloy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
ANone: Devarda's alloy, composed of aluminum (Al), copper (Cu), and zinc (Zn), reduces nitrate (NO3-) to ammonia (NH3) in a strongly alkaline solution. This reduction is facilitated by aluminum, the primary reducing agent in the alloy. The reaction proceeds as follows:
ANone: Devarda's alloy is primarily utilized for determining nitrogen content in various samples, including:
- Environmental samples: Soil extracts, water samples, and sediment for analyzing nitrate and nitrite levels. [, , , , , , , ]
- Agricultural samples: Plant tissue, fertilizers, and livestock manure for assessing nitrogen content. [, , , , , ]
- Food samples: Determining trimethylamine oxide (TMAO) content in fish and other seafood. []
ANone: While primarily known for nitrogen analysis, Devarda's alloy can also be employed in other applications, such as:
- Hydrodebromination: Complete hydrodebromination of 2,4,6-tribromophenol to phenol in an alkaline solution at room temperature. []
- Organic synthesis: Reduction of nitrobenzene to azobenzene or hydrazobenzene. []
A: Devarda's alloy is not a chemical compound with a defined molecular formula or weight. It is an alloy, meaning a solid solution of metallic elements, primarily aluminum, copper, and zinc. The typical composition is 45% aluminum, 50% copper, and 5% zinc. [, , ]
A: Finer particles of Devarda's alloy exhibit higher reactivity due to their increased surface area, leading to improved contact with the reactants and enhanced reaction kinetics. Research has shown that using coarser particles can result in lower nitrate recovery, especially at higher concentrations. [, , ]
ANone: Several factors can impact the effectiveness of Devarda's alloy, including:
- Particle size: Finer particles demonstrate greater reactivity. [, , ]
- Alloy composition: Variations in the proportions of Al, Cu, and Zn can influence its reducing power. [, ]
- Presence of interfering ions: High concentrations of certain ions, such as magnesium (Mg2+) and phosphate (PO43-), can interfere with nitrate reduction. [, ]
- Temperature: Elevated temperatures generally increase reaction rates but may also lead to increased blank values and potential loss of volatile nitrogen species. [, ]
ANone: Several factors should be considered when optimizing and validating analytical methods employing Devarda's alloy:
- Sample preparation: Ensure complete removal of interfering substances like oil and grease that might hinder the reaction. []
- Alloy quantity: Use sufficient Devarda's alloy based on the expected nitrate concentration and particle size distribution. []
- Reaction time and temperature: Optimize reaction conditions to ensure complete nitrate reduction while minimizing potential interference. [, , ]
- Blank determination: Perform blank analyses to account for background nitrogen contributions. [, , ]
- Method validation: Assess accuracy, precision, and specificity through standard solutions and recovery experiments. [, , , ]
A: While Devarda's alloy itself doesn't pose significant environmental risks, improper disposal of reaction byproducts, particularly the alkaline solution containing aluminum complexes, can contribute to water pollution. []
ANone: Yes, several alternative methods exist for measuring nitrogen content, including:
- UV spectrophotometry: Direct measurement of nitrate absorbance in UV range. [, , ]
- Ion chromatography: Separation and quantification of ionic nitrogen species. []
- Combustion analysis: High-temperature combustion of samples to convert nitrogen to measurable gases. []
- Biological methods: Employing microorganisms to convert nitrogen compounds into measurable forms. []
ANone: Future research could focus on:
- Developing more efficient and environmentally friendly alternatives for specific applications. []
- Investigating the use of nanostructured Devarda's alloy to further enhance its reactivity and efficiency. []
- Exploring the applicability of Devarda's alloy in emerging areas like electrocatalysis and material science. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





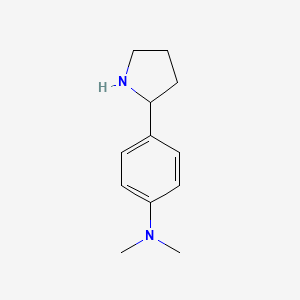
![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)
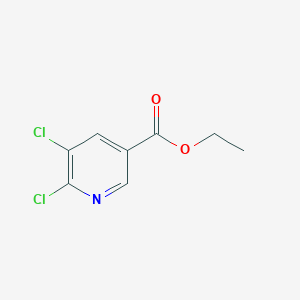
![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

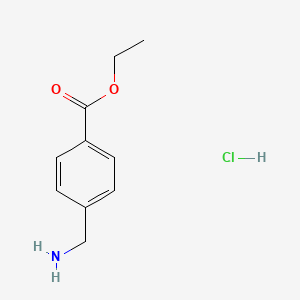
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)

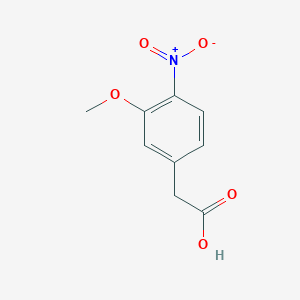
![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)
